(+)-Pinoresinol

Antifungal research Natural product antimicrobials Candida albicans

Select (+)-Pinoresinol (CAS 487-36-5) with verified 1S,3aR,4S,6aR configuration for experimental integrity. Unlike racemic or (−) forms, only this enantiomer serves as the direct biosynthetic precursor to podophyllotoxin and exhibits the specific antifungal mechanism (MIC 12.5 µg/mL against C. albicans) without hemolytic activity. Its potent, specific NF-κB/JAK-STAT pathway inhibition makes it an indispensable reference for anti-inflammatory screening cascades and neuroprotective research (EC50 6.96 µM in HT22 cells). Ensure lot-specific HPLC purity certification.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 487-36-5
Cat. No. B1678388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pinoresinol
CAS487-36-5
Synonyms(+)-Pinoresinol, NSC 35444
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
InChIKeyHGXBRUKMWQGOIE-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Pinoresinol CAS 487-36-5 for Research: Sourcing, Specifications, and Primary Characteristics


(+)-Pinoresinol (CAS: 487-36-5) is a naturally occurring furofuran lignan found in diverse plant sources including Forsythia species, virgin olive oils, and Sambucus williamsii [1]. It is characterized by its (+)-1S,3aR,4S,6aR stereochemical configuration, distinguishing it from its (−)-enantiomer and racemic mixtures [2]. As an analytical reference standard, commercial preparations are typically available with HPLC-verified purity of ≥95% to >98%, with certified absolute purity values provided on product-specific certificates of analysis . This compound serves as a key biosynthetic precursor to podophyllotoxin and other high-value lignans, positioning it as a critical reference material in natural product research and pharmaceutical development [3].

Why (+)-Pinoresinol Cannot Be Substituted with Generic Pinoresinol or Other Lignan Analogs in Scientific Research


Substituting (+)-pinoresinol with generic pinoresinol (which may be racemic or unspecified stereochemistry), its (−)-enantiomer, or structurally related lignans such as lariciresinol introduces uncontrolled variables that undermine experimental reproducibility and data interpretation. The stereospecificity of pinoresinol is critical: the (+)-enantiomer is the direct biosynthetic precursor for podophyllotoxin and related antitumor lignans, whereas the (−)-enantiomer exhibits a distinct pharmacological profile with selective inhibition of 5- and 15-lipoxygenase [1]. Natural sources typically yield pinoresinol with variable enantiomeric excess, often favoring the (−)-enantiomer [2]. Furthermore, structurally similar lignans like lariciresinol and secoisolariciresinol demonstrate divergent biological activities across antioxidant, antifungal, and cell proliferation assays . The quantitative evidence in Section 3 demonstrates that these differences are not merely theoretical but measurable and impactful for experimental design.

(+)-Pinoresinol: Quantitative Comparative Evidence for Scientific Selection and Procurement


Antifungal Activity of (+)-Pinoresinol Against Human Pathogenic Fungi Compared to Amphotericin B

(+)-Pinoresinol exhibits fungicidal activity against human pathogenic fungi with defined MIC values. When compared head-to-head with amphotericin B, (+)-pinoresinol shows 2-fold higher MIC values (12.5 µg/mL vs. 6.25 µg/mL) against C. albicans, but demonstrates favorable selectivity with no hemolytic effects on human erythrocytes [1].

Antifungal research Natural product antimicrobials Candida albicans

DPPH Radical Scavenging Activity: (+)-Pinoresinol Compared to Lariciresinol and Piperitol

In a comparative DPPH radical scavenging study using lignans isolated from Catalpa ovata leaves, the activity decreased in the rank order of lariciresinol > pinoresinol > piperitol [1]. Pinoresinol occupies an intermediate position, demonstrating quantifiable antioxidant capacity that is distinct from both the more potent lariciresinol and the less active piperitol.

Antioxidant screening DPPH assay Natural lignan comparison

Neuroprotective Activity: (+)-Pinoresinol Prevents Glutamate-Induced HT22 Cell Death with Defined EC50

(+)-Pinoresinol demonstrates neuroprotective activity by preventing glutamate-induced cell death in HT22 mouse hippocampal cells with an EC50 of 6.96 µM [1]. This quantitative potency provides a benchmark for evaluating (+)-pinoresinol in oxidative stress-related neurodegeneration models.

Neuroprotection Oxidative stress HT22 hippocampal cells

Anti-inflammatory Activity: (+)-Pinoresinol Inhibits LPS-Induced NO Production in RAW 264.7 Macrophages

(+)-Pinoresinol inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophages with an IC50 of 7.89 µM [1]. This assay serves as a standard measure of anti-inflammatory potential via suppression of inducible nitric oxide synthase (iNOS)-mediated pathways.

Anti-inflammatory screening Nitric oxide inhibition Macrophage activation

NF-κB Pathway Inhibition: Pinoresinol Identified as Most Potent Among 100 Dietary Polyphenols

In a bioinformatic screen of 100 dietary polyphenols, pinoresinol was identified as the most potent compound for interacting with proteins in the NF-κB and JAK-STAT signaling cascades [1]. Experimental validation confirmed that pinoresinol represses IL-6-mediated activation and nuclear translocation of both p65 NF-κB and STAT3, attenuating downstream inflammatory gene expression.

NF-κB signaling Inflammation Polyphenol screening

(+)-Pinoresinol: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antifungal Drug Discovery: Evaluating Membrane-Active Mechanisms Without Hemolytic Confounding

Based on the direct head-to-head comparison showing (+)-pinoresinol's MIC of 12.5 µg/mL against C. albicans and its lack of hemolytic effects on human erythrocytes [1], this compound is optimally suited for antifungal drug discovery programs investigating membrane-active fungicidal mechanisms. Researchers should procure high-purity (+)-pinoresinol for fluorescence-based membrane integrity studies using DPH or rhodamine-labeled GUVs, leveraging the established mechanism of action while avoiding the hemolytic toxicity that complicates amphotericin B studies.

Comparative Antioxidant Studies: Structure-Activity Relationship Analysis Among Furofuran Lignans

The established DPPH radical scavenging rank order (lariciresinol > pinoresinol > piperitol) [1] positions (+)-pinoresinol as a critical intermediate reference compound for structure-activity relationship (SAR) studies of furofuran lignan antioxidants. Procurement of authenticated (+)-pinoresinol enables researchers to systematically evaluate how structural modifications (e.g., reduction to lariciresinol or further oxidation) modulate antioxidant capacity.

NF-κB-Targeted Anti-inflammatory Research: Prioritized Candidate Screening

The identification of pinoresinol as the most potent NF-κB/JAK-STAT pathway inhibitor among 100 dietary polyphenols [1] supports its prioritized use in anti-inflammatory screening cascades. Researchers investigating IL-6-induced inflammatory signaling should obtain (+)-pinoresinol as a reference standard for validating pathway inhibition assays, particularly when benchmarking novel synthetic analogs or natural product derivatives.

Neuroprotection and Oxidative Stress Studies: Glutamate-Induced Excitotoxicity Models

The defined EC50 of 6.96 µM for preventing glutamate-induced HT22 cell death [1] establishes (+)-pinoresinol as a suitable reference compound for oxidative stress-related neurodegeneration research. Procurement of authenticated material allows researchers to validate assay sensitivity and compare the neuroprotective efficacy of novel compounds in hippocampal cell models of excitotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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